MFCD00003692

Pharmacokinetics Endocrinology Drug Formulation

Estradiol benzoate (EB, MFCD00003692) is a synthetic 3-benzoate ester of the natural estrogen, 17β-estradiol. This lipophilic prodrug is designed for intramuscular administration, where it forms a depot that undergoes gradual hydrolysis to release the active parent hormone, providing a sustained estrogenic effect.

Molecular Formula C25H28O3
Molecular Weight 376.496
CAS No. 896441-79-5
Cat. No. B2976942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFCD00003692
CAS896441-79-5
Molecular FormulaC25H28O3
Molecular Weight376.496
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3
InChIKeyUYIFTLBWAOGQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Benzoate (CAS 896441-79-5) Technical Reference for Procurement and Research Applications


Estradiol benzoate (EB, MFCD00003692) is a synthetic 3-benzoate ester of the natural estrogen, 17β-estradiol [1]. This lipophilic prodrug is designed for intramuscular administration, where it forms a depot that undergoes gradual hydrolysis to release the active parent hormone, providing a sustained estrogenic effect [1]. Its chemical structure, characterized by an aromatic benzoate moiety at the C3 position, distinguishes it from other estradiol esters and directly influences its distinct pharmacokinetic and physicochemical profile [2].

Critical Differentiators of Estradiol Benzoate (CAS 896441-79-5) for Scientific and Industrial Selection


Generic substitution among estradiol esters (e.g., valerate, cypionate) is not scientifically sound due to substantial differences in their pharmacokinetic and pharmacodynamic profiles. These differences arise from variations in the ester moiety, which dictate the compound's lipophilicity, rate of hydrolysis from the intramuscular depot, and subsequent systemic exposure to estradiol [1]. Consequently, the duration of therapeutic effect, peak plasma concentrations, and even the predictability of the response can vary significantly between esters [2]. The following evidence quantifies the specific properties of estradiol benzoate, providing a clear rationale for its selection over other in-class options for specific experimental and industrial applications.

Quantitative Evidence for Selecting Estradiol Benzoate (CAS 896441-79-5) Over Its Closest Analogs


Shorter Duration of Elevated Estrogen Levels Compared to Valerate and Cypionate Esters

In a direct head-to-head clinical study, a single 5 mg intramuscular dose of estradiol benzoate resulted in a significantly shorter duration of elevated estrogen levels compared to estradiol valerate and estradiol cypionate [1]. The study quantified the average duration of elevated plasma estradiol and estrone, providing a key differentiator for applications requiring a more rapid offset of estrogenic activity [1].

Pharmacokinetics Endocrinology Drug Formulation

Higher Peak Plasma Estradiol Concentration Relative to Estradiol Cypionate

The same direct head-to-head study found that the peak plasma levels of estradiol and estrone were significantly higher following the administration of estradiol benzoate compared to estradiol cypionate [1]. The time to reach these peak levels was also significantly shorter for benzoate (~2 days) than for cypionate (~4 days) [1].

Pharmacodynamics Drug Metabolism Veterinary Medicine

Reduced Affinity for Estrogen Receptor Alpha Compared to Native Estradiol

In competitive binding assays using human, murine, and chicken estrogen receptor alpha (ERα), estradiol benzoate exhibits an IC50 value in the range of 22-28 nM . This reflects a 6-10 fold reduction in binding affinity compared to the native ligand, 17β-estradiol, which has a dissociation constant (Kd) in the sub-nanomolar range (0.3 to 0.9 nM) [1].

Molecular Pharmacology Receptor Binding In Vitro Assays

Unique Lipophilicity Profile Differentiates Benzoate from Aliphatic Esters

The aromatic nature of its ester moiety gives estradiol benzoate a distinct lipophilicity profile compared to straight-chain fatty acid esters like valerate [1]. Its experimental octanol/water partition coefficient (logP) is 4.7, which is notably lower than that of estradiol valerate (logP ~5.6-6.3) and estradiol cypionate (logP ~6.9) [1].

Physicochemistry ADME Drug Design

Ideal Application Scenarios for Estradiol Benzoate (CAS 896441-79-5) Based on Its Evidence-Based Profile


Preclinical Models Requiring a Transient, High-Intensity Estrogenic Stimulus

For in vivo studies where a robust but short-lived estrogenic effect is needed—such as investigating the acute effects of estrogen on gene expression, behavior, or a specific physiological process—estradiol benzoate is the ideal choice. Its 4-5 day duration of action and high peak levels provide a clear 'on/off' signal, preventing the confounding influence of prolonged estrogen exposure that would occur with valerate or cypionate [1].

Synchronization of Estrus in Livestock for Timed Artificial Insemination (TAI)

Estradiol benzoate is a widely used and effective component of TAI protocols in cattle, particularly where a rapid onset and offset of action is desired to synchronize ovulation [1]. Its shorter half-life compared to cypionate [2] allows for precise control over the timing of the LH surge and subsequent ovulation, which is critical for optimizing conception rates with fixed-time AI [1].

In Vitro Studies as a Negative Control for Prodrug Activity

Due to its 6-10 fold lower affinity for the estrogen receptor compared to 17β-estradiol [1], estradiol benzoate serves as an excellent control in cell-based assays to confirm that observed effects are due to the parent estrogen (17β-estradiol) and not the intact prodrug. This is particularly important when working with cell lines that lack the necessary esterases to hydrolyze the benzoate ester to its active form.

Formulation Development for Specific Release Profiles

The distinct lipophilicity (logP 4.7) of estradiol benzoate [1] makes it a valuable starting point for developing parenteral formulations with a well-characterized, intermediate-duration release profile. Its properties differentiate it from both shorter-acting esters (e.g., acetate) and longer-acting esters (e.g., valerate, cypionate), providing formulators with a unique tool to tailor pharmacokinetics for specific therapeutic or experimental needs.

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